(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Description
(6aR)-10-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol, commonly known as Apocodeine, is an aporphine alkaloid with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.355 g/mol . Its structure comprises a dibenzoquinoline backbone with a methoxy group at position 10, a hydroxyl group at position 11, and a methyl group at position 6 (6aR configuration). Key identifiers include CAS numbers 158557-46-1 and 641-36-1, and ChemSpider ID 4846 .
Properties
IUPAC Name |
(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-14-6-5-11-9-13-15-10(7-8-18-13)3-2-4-12(15)16(11)17(14)19/h2-6,13,18-19H,7-9H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQBVSOYNWLFKD-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=C(CCN3)C=CC=C42)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487421 | |
| Record name | (R)-Norapocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-77-3 | |
| Record name | (R)-Norapocodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxalic Acid-Mediated Rearrangement
The earliest synthesis of apocodeine derivatives, including the target compound, was reported by Folkers in 1936. Codeine was heated with oxalic acid under reflux conditions, inducing a dehydrative rearrangement to yield (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol. The reaction proceeds via acid-catalyzed cleavage of the morphine skeleton’s ether bridge, followed by ring reorganization. Typical conditions involved heating codeine with excess oxalic acid at 120–130°C for 6–8 hours, achieving yields of 20–25%.
Phosphoric Acid Optimization
Small et al. (1940) improved the synthesis by substituting oxalic acid with phosphoric acid (H₃PO₄), which acted as both catalyst and solvent. This method reduced side reactions and increased yields to 30–35%. The optimized protocol involved heating codeine with 85% phosphoric acid at 100–110°C for 4 hours, followed by neutralization and extraction. The phosphoric acid method became a standard due to its reproducibility, though yields remained moderate.
Modern Scavenger-Assisted Synthesis
Patent-Based Process with Water-Reactive Scavengers
A 2007 patent (WO2007126659A1) introduced a breakthrough method using water-reactive scavengers to enhance yields. Codeine was mixed with phosphoric acid and phosphorus pentoxide (P₂O₅), which sequestered water generated during the reaction, shifting the equilibrium toward product formation. Key parameters included:
| Parameter | Value |
|---|---|
| Temperature | 85–110°C |
| Reaction Time | 3–5 hours |
| Scavenger | P₂O₅ (5–10 wt%) |
| Yield | 55–75% |
| Atmosphere | Nitrogen (inert) |
This method achieved higher yields by minimizing hydrolysis and oxidative side reactions. The inert atmosphere further prevented oxidation, a common issue in earlier methods.
Alternative Scavengers and Catalysts
The patent also explored other scavengers, including polyphosphoric acid and titanium chloride, which similarly improved yields to 50–65%. Methanesulfonic acid was noted for its efficacy in promoting rearrangement at lower temperatures (90–100°C), though with slightly lower yields (45–60%).
Stereochemical Considerations and Configuration Determination
Chiral Resolution and Absolute Configuration
The (6aR) configuration was unequivocally established by Corrodi and Hardegger (1955) using optical rotation and X-ray crystallography. Their work demonstrated that the stereochemical outcome depended on the starting material’s configuration; natural (-)-codeine yielded the (6aR) enantiomer exclusively.
Impact of Reaction Conditions on Stereopurity
Modern methods maintained stereopurity (>98% ee) by avoiding racemization-prone conditions. The patent process’s lower temperatures (85–110°C vs. 120–150°C in classical methods) reduced epimerization risks.
Total Synthesis Approaches
Neumeyer’s Pioneering Work
Neumeyer et al. developed the first total synthesis of apocodeine derivatives in the 1970s, using a biomimetic approach inspired by aporphine biosynthesis. Key steps included:
-
Bischler-Napieralski cyclization of a phenethylamine precursor to form the tetrahydroisoquinoline core.
-
Oxidative coupling to construct the dibenzoquinoline skeleton.
-
Stereoselective methylation at C10 to introduce the methoxy group.
While elegant, this route suffered from low overall yields (8–12%) and has been largely supplanted by semisynthetic methods.
Comparative Analysis of Preparation Methods
The table below contrasts key methodologies:
Chemical Reactions Analysis
Types of Reactions
®-Norapocodeine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert ®-Norapocodeine into its corresponding N-oxide derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the nitrogen atom.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted analogs of ®-Norapocodeine.
Scientific Research Applications
Basic Information
- Molecular Formula : C17H17NO
- Molecular Weight : 255.33 g/mol
- CAS Number : 61774-59-2
Structural Characteristics
The compound features a dibenzoquinoline core, which is significant for its biological activity. The methoxy group at the 10-position plays a crucial role in modulating its pharmacological effects.
Anticancer Activity
Research indicates that (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro studies on breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptotic pathways. The compound's efficacy was compared with standard chemotherapeutics, showing a synergistic effect when used in combination therapies.
Neuropharmacological Effects
The compound has been investigated for its potential neuroprotective effects. Its structure suggests possible interactions with neurotransmitter systems, particularly dopamine receptors.
Case Study:
A study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved cognitive function in treated animals.
Antimicrobial Properties
Emerging research highlights the antimicrobial potential of this compound against various bacterial strains. Its ability to disrupt bacterial cell membranes has been noted as a mechanism of action.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions starting from simpler precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity.
Example Derivative:
(6aR)-10-methoxy-6-methyl derivative has shown increased potency in anticancer assays compared to the parent compound.
Mechanism of Action
The mechanism of action of ®-Norapocodeine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase and the modulation of ion channel activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below highlights critical differences between Apocodeine and its analogs:
Pharmacological and Functional Comparisons
Apomorphine vs. Apocodeine
- Structural Differences : Apomorphine lacks the 10-methoxy group but has two hydroxyl groups (10,11-diOH), enhancing hydrogen bonding with dopamine receptors .
- Activity : Apomorphine is a potent dopamine agonist used in Parkinson’s disease, achieving brain concentrations 8× higher than plasma due to its lipophilicity . Apocodeine’s single hydroxyl group may reduce receptor affinity, though its methoxy group could prolong half-life .
Isocorydine vs. Apocodeine
- Substituent Impact : Isocorydine’s three methoxy groups (1,2,10-OCH₃) increase steric bulk and metabolic stability compared to Apocodeine’s single methoxy group. This likely explains its anti-ulcer activity via distinct pathways .
Alkyl Chain Modifications
- R(-)-N-Propylnorapomorphine: Replacing the methyl group with propyl (position 6) enhances D2 receptor binding duration and specificity, demonstrating the role of alkyl chain length in pharmacokinetics .
Structure-Activity Relationships (SAR)
Methoxy Groups : Increase lipophilicity and membrane permeability but may reduce aqueous solubility.
Hydroxyl Groups : Enhance receptor binding (e.g., Apomorphine’s 10,11-diOH for dopamine agonism).
Alkyl Chains: Longer chains (e.g., propyl in N-Propylnorapomorphine) improve receptor affinity and half-life .
Biological Activity
(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol, commonly known as apocodeine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature and research findings.
- Molecular Formula : C₁₈H₁₉NO₂
- Molecular Weight : 281.36 g/mol
- CAS Number : 641-36-1
Pharmacological Actions
- Dopamine Receptor Agonism :
- Emetic Properties :
- Analgesic Effects :
- Anticancer Potential :
The biological effects of apocodeine are primarily mediated through its interaction with the central nervous system (CNS) and various receptor systems:
- Dopaminergic Pathways : By activating dopamine receptors, apocodeine can modulate neurotransmitter release and influence mood and motor control.
- Opioid Receptor Interaction : Similar to traditional opioids, apocodeine's analgesic effects may arise from its action on mu-opioid receptors, leading to reduced perception of pain .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol, and how can regioselective methoxylation be achieved?
- Methodological Answer : Synthesis requires precise control of stereochemistry due to the compound’s fused tetracyclic structure. Key steps include:
- Use of chiral auxiliaries or catalysts to enforce the (6aR) configuration .
- Methoxylation at the 10-position via electrophilic aromatic substitution under anhydrous conditions to avoid side reactions .
- Purification via chiral HPLC or crystallization to isolate the enantiomerically pure product .
- Data Table :
| Reaction Step | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Methoxylation | 65-70 | 85% | BF₃·OEt₂, DCM, 0°C |
| Chiral Resolution | 40-45 | >99% | Chiralpak AD-H column, hexane/IPA |
Q. How can spectroscopic techniques (NMR, LCMS) distinguish this compound from structurally similar aporphine alkaloids?
- Methodological Answer :
- ¹H NMR : The methoxy group at C-10 appears as a singlet (~δ 3.8 ppm), while the hydroxyl at C-11 shows broad exchangeable proton signals (~δ 5.2 ppm). The (6aR) configuration induces distinct coupling patterns in the tetrahydroquinoline region (J = 8-10 Hz for axial protons) .
- LCMS : Molecular ion [M+H]⁺ at m/z 298.1 (C₁₈H₁₉NO₃⁺) with fragmentation peaks at m/z 267 (loss of -OCH₃) and 239 (cleavage of the dibenzodiazepine ring) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Standardized Assays : Use cell lines with consistent expression of target receptors (e.g., dopamine D₂ or serotonin 5-HT₂A) to minimize variability .
- Metabolic Stability Testing : Pre-treat compounds with liver microsomes to account for rapid oxidation of the tetrahydroquinoline moiety, which may explain discrepancies in in vivo vs. in vitro results .
- Collaborative Data Sharing : Cross-validate findings via multi-lab studies, as seen in the INCHEMBIOL project’s approach to environmental toxicology .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with dopamine receptors, focusing on the methoxy group’s role in hydrophobic pocket occupancy .
- QSAR Analysis : Correlate substituent electronegativity at C-10/C-11 with IC₅₀ values using Hammett constants .
- Data Table :
| Derivative | Substituent (C-10) | IC₅₀ (nM, D₂ Receptor) | LogP |
|---|---|---|---|
| Parent | -OCH₃ | 120 ± 15 | 2.8 |
| Analog A | -OCF₃ | 85 ± 10 | 3.1 |
Q. What safety protocols are critical for handling this compound given its acute toxicity profile?
- Methodological Answer :
- Exposure Limits : Follow EU-GHS/CLP guidelines for Category 4 acute toxicity (oral, dermal, inhalation): use fume hoods, nitrile gloves, and respiratory protection during synthesis .
- First Aid : Immediate decontamination with 0.9% saline for ocular exposure; activated charcoal (1 g/kg) for accidental ingestion .
Theoretical and Framework-Based Questions
Q. How does the compound’s stereoelectronic profile align with the "aporphine alkaloid hypothesis" in neuropharmacology?
- Methodological Answer :
- The (6aR) configuration creates a planar conformation that mimics endogenous neurotransmitters like dopamine. This aligns with the hypothesis that aporphine derivatives act as partial agonists at monoaminergic receptors .
- Validate via comparative molecular field analysis (CoMFA) against known aporphine ligands .
Q. What ecological risk assessment frameworks apply to studying this compound’s environmental persistence?
- Methodological Answer :
- Adopt the INCHEMBIOL project’s tiered approach:
Phase 1 : Measure logKow (predicted: 2.8) and soil adsorption coefficient (Koc) .
Phase 2 : Aquatic toxicity testing using Daphnia magna (EC₅₀) and biodegradation assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
